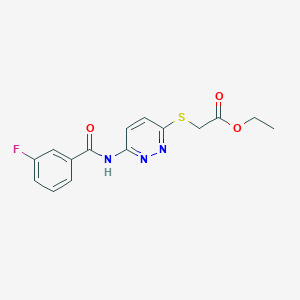

![molecular formula C19H17FN2O2 B2486222 3-氟-N-(1-甲基-2-氧代-2,4,5,6-四氢-1H-吡咯[3,2,1-ij]喹啉-8-基)苯甲酰胺 CAS No. 898410-94-1](/img/structure/B2486222.png)

3-氟-N-(1-甲基-2-氧代-2,4,5,6-四氢-1H-吡咯[3,2,1-ij]喹啉-8-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrroloquinoline compounds typically involves molecular hybridization approaches, catalytic reactions, and environmentally friendly protocols to achieve high yields and selectivity. A notable synthesis involves the reaction of benzohydrazide derivatives with quinoline diones in the presence of a catalyst like Et3N, highlighting a simple, high-yield, and eco-friendly approach (Largani et al., 2017).

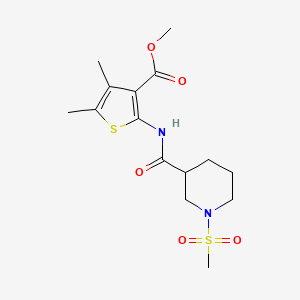

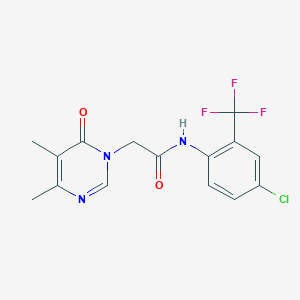

Molecular Structure Analysis

The molecular structure of compounds in this category has been elucidated through X-ray crystallography, showcasing the detailed arrangement of atoms within the molecule. For example, recyclization of quinoxaline triones with benzoic acid hydrazides leads to benzamides, with structures confirmed by X-ray analysis, demonstrating the precise molecular architecture (Mashevskaya et al., 2011).

科学研究应用

乙酰胆碱酯酶抑制和膀胱收缩

研究表明,与问题化合物密切相关的吡咯并[3,2,1-ij]喹啉衍生物是有效的乙酰胆碱酯酶抑制剂。具体而言,一项研究发现,四氢-4H-吡咯并[3,2,1-ij]喹啉-4-酮衍生物表现出显著的乙酰胆碱酯酶抑制活性,并增加了豚鼠和大鼠的节律性膀胱收缩,表明在治疗排尿功能障碍如膀胱排空不全(Ishichi et al., 2005)方面具有潜在应用。

实体肿瘤成像

含氟苯甲酰胺类似物,与感兴趣的化合物结构相似,已被合成并评估为PET成像实体肿瘤中sigma-2受体的配体。对携带肿瘤移植物的小鼠的研究显示出高肿瘤摄取率和可接受的肿瘤/正常组织比率,使得这类化合物适用于成像实体肿瘤中sigma2受体状态(Tu et al., 2007)。

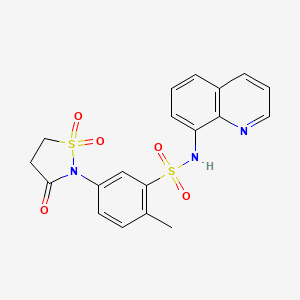

利尿作用和醛固酮合酶抑制

基于吡啶并[3,2,1-ij]喹啉结构的化合物已被合成并分析其利尿作用,重点在于抑制醛固酮合酶。这些研究突显了这类化合物在新利尿剂的开发以及可能用于治疗与醛固酮合酶活性相关的疾病(Ukrainets et al., 2018)的潜力。

未来方向

作用机制

Target of Action

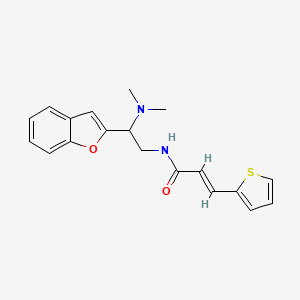

The compound contains an indole moiety, which is a prevalent structure in many biologically active compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might interact with various biological targets.

Mode of Action

The exact mode of action would depend on the specific targets that this compound interacts with. Generally, indole derivatives can exert their effects by binding to and modulating the activity of their target proteins .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Indole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the wide range of activities associated with indole derivatives , it’s possible that this compound could have diverse effects at the molecular and cellular levels.

属性

IUPAC Name |

3-fluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2/c1-11-16-10-15(21-18(23)13-4-2-6-14(20)8-13)9-12-5-3-7-22(17(12)16)19(11)24/h2,4,6,8-11H,3,5,7H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLPSRVEWMWTRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium;5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2486140.png)

![1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2486144.png)

![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2486146.png)

![11-Methyl-12-(prop-2-en-1-yl)-13-{[(pyridin-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2486152.png)

![[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B2486156.png)

![2-(1-Bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride](/img/structure/B2486158.png)

![5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B2486161.png)

![N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2486162.png)